Marked Isoform Selectivity for iNOS over eNOS and nNOS
4-Amino-N,N-dimethyl-1-naphthamide demonstrates a stark selectivity profile across human nitric oxide synthase (NOS) isoforms. While it is essentially inactive against endothelial NOS (eNOS) with an EC50 exceeding 100,000 nM, it exhibits a 15-fold improvement in potency against neuronal NOS (nNOS) and a further 23-fold enhancement against inducible NOS (iNOS). This results in a >344-fold selectivity window for iNOS over eNOS, a quantitative differentiator from other naphthamide-based NOS modulators which often show pan-isoform activity [1].
| Evidence Dimension | Isoform-specific inhibitory potency (EC50) |
|---|---|
| Target Compound Data | eNOS: >100,000 nM; nNOS: 6,800 nM; iNOS: 290 nM |
| Comparator Or Baseline | Intra-compound isoform comparison (eNOS as baseline) |
| Quantified Difference | iNOS vs. eNOS: >344-fold increased potency; nNOS vs. eNOS: >14.7-fold increased potency |
| Conditions | Human eNOS, nNOS, and iNOS expressed in HEK293 cells; inhibition of nitric oxide production assessed after 24h (eNOS, nNOS) or 18h (iNOS) incubation [1] |
Why This Matters
This pronounced isoform selectivity profile makes 4-Amino-N,N-dimethyl-1-naphthamide a valuable tool for dissecting iNOS-dependent pathways in inflammatory models, minimizing confounding effects from constitutive eNOS activity that would occur with less selective analogs.
- [1] BindingDB. BDBM50348731 (CHEMBL1801061): 4-Amino-N,N-dimethyl-1-naphthamide. Affinity Data for NOS Isoforms. View Source
